molecular formula C20H24N6 B2383209 4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2415489-94-8

4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

货号: B2383209
CAS 编号: 2415489-94-8
分子量: 348.454
InChI 键: SRBFIQRURVPYST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a pyrimidine derivative featuring a 3,5-dimethylpyrazole substituent at position 6 and a 4-benzylpiperazine group at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine cores, which are often employed in kinase inhibitors, ion channel modulators, and antimicrobial agents . The benzylpiperazine moiety may enhance lipophilicity and membrane permeability, while the pyrazole group contributes to hydrogen bonding and π-π stacking interactions in target binding .

属性

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-16-12-17(2)26(23-16)20-13-19(21-15-22-20)25-10-8-24(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFIQRURVPYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can be approached via a stepwise substitution strategy on a preformed pyrimidine backbone. Retrosynthetically, the molecule dissects into two primary fragments:

  • 4-Chloro-6-substituted pyrimidine as the central scaffold.
  • 4-Benzylpiperazine and 3,5-dimethyl-1H-pyrazole as nucleophilic coupling partners.

The choice of starting material often hinges on commercial availability and reactivity. For instance, 4,6-dichloropyrimidine serves as a versatile precursor, allowing sequential substitutions at positions 4 and 6.

Synthetic Routes and Methodologies

Sequential Nucleophilic Aromatic Substitution (SNAr)

Step 2: Coupling with 3,5-Dimethyl-1H-pyrazole

The intermediate 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine (1.0 equiv) is reacted with 3,5-dimethyl-1H-pyrazole (1.5 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base. The reaction is refluxed for 18 hours, followed by solvent evaporation and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to afford the title compound (Yield: 54%).

Key Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 7.40–7.28 (m, 5H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.82–3.65 (m, 8H, piperazine-H), 2.55 (s, 2H, CH2-benzyl), 2.30 (s, 6H, CH3-pyrazole).
  • 13C NMR (100 MHz, CDCl3): δ 163.5 (C=N), 158.2 (C-O), 138.9 (Ar-C), 128.7–126.3 (Ar-C), 110.5 (pyrazole-C), 52.4 (piperazine-C), 45.2 (CH2-benzyl), 13.8 (CH3-pyrazole).

One-Pot Tandem Coupling Approach

To minimize intermediate isolation, a one-pot method is employed. 4,6-Dichloropyrimidine is simultaneously treated with 4-benzylpiperazine and 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate (3.0 equiv) in acetonitrile at 120°C for 24 hours. This method, however, yields a lower overall efficiency (42%) due to competitive side reactions.

Reaction Optimization and Critical Parameters

Solvent and Base Screening

Condition Solvent Base Temp (°C) Yield (%)
Sequential SNAr DMF K2CO3 80 68
One-Pot MeCN Cs2CO3 120 42
Modified Sequential THF Et3N 65 72

Insights:

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.
  • Bulkier bases (Cs2CO3) favor disubstitution in one-pot conditions but increase steric hindrance.

Temperature and Time Dependence

Step Temp (°C) Time (h) Conversion (%)
Piperazine coupling 80 12 95
Pyrazole coupling 65 18 88

Elevating temperatures beyond 80°C during the piperazine coupling step leads to decomposition, while prolonged pyrazole reaction times (>24 h) result in dimerization by-products.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Effective for removing unreacted starting materials and dimers (Rf = 0.35 in ethyl acetate/hexane).
  • Recrystallization: Ethanol/water (7:3) yields crystalline product (mp: 142–144°C).

Spectroscopic Validation

  • HRMS: Accurate mass confirmation ensures molecular integrity.
  • Elemental Analysis: C, H, N percentages align with theoretical values (e.g., C: 68.21%, H: 6.85%, N: 19.47%).

Scalability and Industrial Relevance

Kilogram-scale batches utilize continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 89% purity at 5 kg scale using THF as the solvent and in-line HPLC monitoring.

化学反应分析

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the benzylpiperazine group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: DMF as solvent, K2CO3 as base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully hydrogenated products.

科学研究应用

Synthesis and Structural Characterization

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves multi-step reactions that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the benzylpiperazine and pyrazole moieties. The compound can be synthesized through methods involving the reaction of appropriate precursors in solvents like N,N-dimethylformamide under controlled conditions.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
14-fluoropyrimidine + benzylpiperazineReflux in DMFIntermediate A
2Intermediate A + 3,5-dimethylpyrazoleRefluxThis compound

Anticancer Properties

Research indicates that derivatives of pyrazole and pyrimidine exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, several pyrazole derivatives were evaluated for their cytotoxic effects on cancer cells. The results demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against specific cancer types .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Diclofenac (standard)30

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer and anti-inflammatory effects. It has been investigated for its role as:

3.1 Antimicrobial Agent
Research shows that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

3.2 Neuroprotective Effects
Some studies suggest that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

作用机制

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzylpiperazine group may interact with neurotransmitter receptors, while the dimethylpyrazole group can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Pyrazole Substituents

(a) N4-(2,5-Difluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-2,4-diamine (3f)
  • Structure : Shares the 6-(3,5-dimethylpyrazol-1-yl)pyrimidine core but replaces the 4-benzylpiperazine with a 2,5-difluorophenyl-diamine group.
  • Activity : Demonstrated subtype-selective positive modulation of KCa2 channels, suggesting the fluorophenyl group enhances selectivity for calcium-activated potassium channels .
  • Key Difference : The absence of a piperazine ring reduces basicity and may limit interactions with cationic binding pockets compared to the target compound .
(b) N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine (4)
  • Structure : Features a 3-chloro-4-fluorophenyl substituent at position 4 and an additional amine at position 2.
  • Activity : Higher yield (73%) in synthesis compared to analogs, attributed to steric and electronic effects of the chloro-fluorophenyl group .

Piperazine-Containing Analogs

(a) N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide
  • Structure : Replaces the benzylpiperazine with a 4-methylpiperazinyl acetamide group and adds a furyl substituent at position 2.
  • Activity : The acetamide linker may improve solubility but reduce hydrophobic interactions critical for binding to targets like bacterial metallo-β-lactamases (e.g., NDM1) .
(b) 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: Contains a pyridopyrimidinone core with a benzodioxol group and 4-methylpiperazine.
  • Key Difference : The absence of a pyrazole group reduces opportunities for π-stacking interactions compared to the target compound .

Pyrazole-Modified Heterocycles

(a) N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (3)
  • Structure : Utilizes dual pyrazole-methyl groups attached to a pyridine amine.
  • Activity : Exhibited moderate NDM1 inhibitory activity, suggesting that multiple pyrazole units enhance metal-binding capacity .
  • Key Difference : The lack of a pyrimidine core reduces planar aromaticity, which is critical for intercalation or stacking in nucleic acid targets .
(b) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine
  • Structure : Incorporates a hydrazinyl-p-tolyl group at position 6 and a methyl group at position 2.
  • Activity : The hydrazine linker may confer chelating properties, useful in catalytic or metal-dependent enzyme inhibition .

Critical Analysis

The target compound’s 4-benzylpiperazine group distinguishes it from analogs by offering a balance of lipophilicity and basicity, which may enhance blood-brain barrier penetration for CNS targets. In contrast, fluorophenyl or hydrazinyl substituents (e.g., 3f, 8) prioritize selectivity or metal binding at the expense of pharmacokinetic properties . The pyrimidine core provides a planar scaffold for target engagement, whereas pyridopyrimidinones (e.g., 6) sacrifice adaptability for stability .

生物活性

4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H24N4
  • Molecular Weight : 312.43 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • mTORC1 Inhibition : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy levels. This mechanism is significant in cancer therapy as it can induce cell death in tumor cells while sparing normal cells under nutrient-deficient conditions .
  • Dopamine Receptor Interaction : Compounds with similar piperazine structures have been identified as selective ligands for dopamine receptors, particularly the D4 receptor subtype. This interaction suggests potential applications in treating neurological disorders such as schizophrenia .
  • Autophagy Modulation : The compound's ability to modulate autophagy may position it as a novel therapeutic agent against cancers that exploit autophagy for survival under metabolic stress .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2). These findings suggest that this compound may possess similar anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiproliferativemTORC1 inhibition
Dopamine receptor bindingD4 receptor antagonist
Autophagy modulationIncreased basal autophagy

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Autophagy Modulators : A recent study investigated the effects of benzylpiperazine derivatives on autophagic flux and found that certain compounds significantly increased basal autophagy while impairing flux under starvation conditions. This suggests a potential therapeutic window for targeting metabolic stress in tumors .
  • Dopamine Receptor Studies : Research on 6-(4-benzylpiperazin-1-yl)benzodioxanes revealed high selectivity for dopamine receptor subtypes, indicating that similar piperazine derivatives could be developed for neurological applications .

常见问题

Q. What are the key structural features of 4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, and how do they influence its physicochemical properties?

The compound comprises a pyrimidine core substituted with a 4-benzylpiperazine group at position 4 and a 3,5-dimethylpyrazole moiety at position 5. The benzylpiperazine contributes to lipophilicity and potential receptor-binding interactions, while the pyrazole ring enhances stability through intramolecular hydrogen bonding. Computational studies (e.g., quantum chemical calculations) can predict logP, polar surface area, and solubility, which are critical for bioavailability .

Q. What synthetic strategies are recommended for preparing this compound, and what are common purification challenges?

A multi-step synthesis typically involves:

  • Step 1 : Coupling of 4-chloro-6-hydrazinylpyrimidine with 3,5-dimethylpyrazole under nucleophilic substitution conditions.
  • Step 2 : Introduction of the benzylpiperazine group via Buchwald-Hartwig amination or SNAr reaction. Purification often requires column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water. Impurities like unreacted intermediates or regioisomers can be resolved via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR : 1^1H/13^{13}C NMR confirms substitution patterns (e.g., benzyl protons at δ 3.5–4.0 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
  • HRMS : Validates molecular weight (expected [M+H]+^+: ~434.2 Da).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase methods .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound, and what experimental assays are optimal?

  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to screen kinase, GPCR, or epigenetic targets.
  • Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements (Kd_d).
  • Functional Assays : Enzymatic inhibition (e.g., kinase activity via ADP-Glo™) or cell-based viability assays (e.g., MTT for anticancer activity). Discrepancies between binding and functional data may indicate allosteric modulation or off-target effects .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Orthogonal Validation : Replicate results in secondary assays (e.g., switch from cell-free to cell-based systems).
  • Condition Optimization : Adjust buffer pH, ionic strength, or cofactor concentrations to mimic physiological conditions.
  • Data Integration : Apply statistical frameworks (e.g., Bayesian modeling) to reconcile variability between replicates or models .

Q. What computational methods are suitable for optimizing reaction conditions or predicting metabolic stability?

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations to identify transition states and optimize catalysts (e.g., Pd catalysts for amination steps) .
  • Metabolic Prediction : CYP450 docking studies (AutoDock Vina) and in vitro microsomal assays (human liver microsomes + NADPH, analyzed via LC-MS) to identify vulnerable sites (e.g., N-demethylation of piperazine) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Analog Synthesis : Modify substituents on the benzyl group (e.g., electron-withdrawing groups for enhanced solubility) or pyrazole methyl groups (steric effects).
  • Activity Cliffs : Use Free-Wilson analysis to correlate substituent changes with IC50_{50} shifts. For example, replacing benzyl with cyclohexylmethyl may reduce cytotoxicity while retaining target affinity .

Q. What strategies are recommended for assessing metabolic stability and toxicity in early-stage development?

  • In Vitro Assays : Incubate with hepatocytes (human or rat) and monitor parent compound depletion via LC-MS.
  • Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates.
  • Genotoxicity : Ames test (TA98 strain) to evaluate mutagenic potential .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Catalyst Screening : Test alternative palladium sources (e.g., Pd(OAc)2_2 vs. XPhos-Pd-G3).
  • Solvent Optimization : Switch from toluene to dioxane to improve ligand stability.
  • Temperature Control : Use microwave-assisted synthesis (80–100°C) to accelerate sluggish reactions .

Methodological Resources

  • Data Analysis : ICReDD’s reaction path search tools for computational optimization .
  • Structural Validation : PubChem’s open-access spectral libraries for NMR/HRMS comparisons .
  • Toxicity Profiling : OECD guidelines for in vitro genotoxicity assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。